Molecular Weight and Lipophilicity Increase Over the N-(2-Hydroxyethyl) Analog
The target compound (MW 362.43; predicted XLogP3 ~4.0–4.5) is significantly heavier and more lipophilic than the nearest crystallographically characterized analog, 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (MW 286.33; XLogP3 ~1.5–2.0). The difference is driven by replacement of the 2-hydroxyethyl group with a 2-ethoxyphenyl group, yielding a ΔMW of +76.1 Da and a ΔXLogP3 of approximately +2.5 log units [1]. This magnitude of lipophilicity shift is expected to alter membrane permeability, plasma protein binding, and susceptibility to oxidative metabolism.
| Evidence Dimension | Molecular weight and calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW 362.43; XLogP3 estimated 4.0–4.5 |
| Comparator Or Baseline | 5-Cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: MW 286.33; XLogP3 estimated 1.5–2.0 [1] |
| Quantified Difference | ΔMW = +76.1 Da; ΔXLogP3 ≈ +2.5 |
| Conditions | Physicochemical property prediction based on compound structure; comparator MW confirmed by crystallographic report |
Why This Matters
For cell-based assays or in vivo studies, this lipophilicity difference dictates that the target compound cannot be treated as a surrogate for the hydroxyethyl analog; procurement decisions must account for distinct solubility and permeability profiles.
- [1] Pokhodylo, N. T., Slyvka, Y. & Pavlyuk, V. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. Acta Crystallographica Section E, 77, 1016–1020. View Source
